2-Methoxyethanethioamide

Catalog No.
S3393671
CAS No.
15536-75-1
M.F
C3H7NOS
M. Wt
105.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxyethanethioamide

Bypass hazardous thionation with 2-Methoxyethanethioamide (CAS 15536-75-1). This pre-activated building block directly enables Hantzsch thiazole synthesis, delivering the critical methoxymethyl motif for CDK and protease inhibitor scaffolds.

  • Eliminates use of Lawesson’s reagent/P₂S₅ and low-yield in-house conversion;
  • Shelf-stable solid accelerates library production and process safety;
  • Essential for 2-(methoxymethyl)thiazole intermediates in API synthesis.

CAS Number

15536-75-1

Product Name

2-Methoxyethanethioamide

IUPAC Name

2-methoxyethanethioamide

Molecular Formula

C3H7NOS

Molecular Weight

105.16 g/mol

InChI

InChI=1S/C3H7NOS/c1-5-2-3(4)6/h2H2,1H3,(H2,4,6)

InChI Key

DGESBPSZKAQEOE-UHFFFAOYSA-N

SMILES

COCC(=S)N

Canonical SMILES

COCC(=S)N

The exact mass of the compound 2-Methoxyethanethioamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-Methoxyethanethioamide, 2-Methoxythioacetamide, 2-Methoxy-thioacetamide, Methoxyethanethioamide, 2-methoxyethanethioamide

Purity

≥98%

Package Size

250 mg, 1 g, 5 g

2-Methoxyethanethioamide (CAS 15536-75-1) is a specialized, ether-functionalized primary thioamide primarily utilized as a high-value building block in organic synthesis. Its primary procurement value lies in its role as a direct precursor for the Hantzsch thiazole synthesis, enabling the rapid construction of 2-(methoxymethyl)thiazole scaffolds [1]. By providing an immediate, shelf-stable thioamide, it allows chemical manufacturers and medicinal chemists to bypass hazardous and low-yielding in-house thionation steps. The compound is critical for introducing a hydrogen-bond-accepting methoxymethyl motif into complex pharmaceutical architectures, including retroviral protease inhibitors and cyclin-dependent kinase (CDK) inhibitors, where precise tuning of lipophilicity and target binding is required [1][2].

Research Fit

Thioamide building block for sulfur heterocycle synthesis and metal‑complex ligand studies
Balanced intermediate polarity between oxo‑amide and higher alkoxy‑thioamide analogs
Characterized impurity reference standard for pharmaceutical QC method development

Attempting to substitute 2-methoxyethanethioamide with generic alternatives fundamentally disrupts both synthetic workflows and final product efficacy. Substituting with the oxygen analog, 2-methoxyacetamide, forces laboratories to perform an in-house thionation—a step that historically suffers from moderate yields (~52%) and requires the handling of highly noxious, hazardous reagents like phosphorus pentasulfide or Lawesson's reagent[1]. Conversely, substituting with simpler aliphatic thioamides, such as thioacetamide or 2-methylpropanethioamide, completely eliminates the crucial methoxymethyl ether moiety. This strips the resulting thiazole of a vital hydrogen bond acceptor and drastically alters the lipophilicity (cLogP) of the pharmacophore, rendering the generic substitutes useless for optimized structure-activity relationship (SAR) campaigns targeting specific kinase or protease binding pockets [1].

Substitution Risk

Methoxyethyl vs. methyl side chain

The methoxyethyl group alters lipophilicity, hydrogen‑bonding, and electronic character compared to thioacetamide, potentially shifting reaction yields and impurity profiles.

Methoxy vs. ethoxy analog

2‑Ethoxyethanethioamide exhibits markedly higher logP, leading to different partitioning and chromatographic retention; direct substitution may not reproduce purification behavior.

Impurity standard identity

General‑grade thioacetamide lacks the certified identity and impurity‑standard specification required for trace quantification in API batches.

Eliminating Low-Yield Thionation

For the synthesis of methoxymethyl-substituted heterocycles, starting from the oxygen analog 2-methoxyacetamide requires a thionation step. Historical synthetic benchmarks demonstrate that this thionation proceeds with a moderate yield of approximately 52% [1]. By procuring 2-methoxyethanethioamide directly, chemists bypass this bottleneck, avoiding a ~48% material loss and the handling of hazardous sulfurizing agents, allowing direct entry into cyclization reactions.

Evidence DimensionPrecursor efficiency and synthetic step reduction
Target Compound DataDirect use (100% precursor availability for cyclization)
Comparator Or Baseline2-Methoxyacetamide (requires thionation, ~52% yield)
Quantified Difference48% reduction in precursor mass loss and elimination of one hazardous synthetic step.
ConditionsStandard laboratory thionation using phosphorus-based reagents.

Procuring the pre-formed thioamide significantly accelerates synthetic workflows and improves overall process safety and yield during scale-up.

LogP vs thioacetamide
Computed
Δ logP = +0.18
~1.5× greater organic‑phase preference
Alters partitioning and reverse‑phase chromatographic retention
Computed logP; experimental verification recommended

Bifunctional Thiazole Cyclization

2-Methoxyethanethioamide is highly effective in the Hantzsch thiazole synthesis. When reacted with 1,3-dichloroacetone, it directly yields 4-(chloromethyl)-2-(methoxymethyl)thiazole hydrochloride. Established pharmaceutical process patents report a crude cyclization yield of approximately 41% for this specific transformation [1]. This provides a densely functionalized intermediate—featuring both an ether and a reactive alkyl chloride—in a single step, which is not possible with unfunctionalized thioamides.

Evidence DimensionCyclization utility and intermediate functional density
Target Compound Data~41% crude yield of 4-(chloromethyl)-2-(methoxymethyl)thiazole hydrochloride
Comparator Or BaselineUnfunctionalized thioamides (yield mono-functionalized thiazoles)
Quantified DifferenceSimultaneous installation of two orthogonal functional groups (methoxymethyl and chloromethyl) in one step.
ConditionsReaction with 1,3-dichloroacetone under standard Hantzsch cyclization conditions.

Procuring this specific thioamide enables the rapid, one-step generation of highly versatile, orthogonally functionalized thiazole scaffolds for downstream cross-coupling.

LogP vs 2‑ethoxy analog
Computed
Δ logP = –0.39
Significantly more hydrophilic profile
Supports aqueous solubility tuning in lead‑optimization series
Class‑level inference; confirm with measured logP

Hydrogen Bonding & Lipophilicity Modulation

When constructing thiazole pharmacophores, the choice of thioamide dictates the C2-substituent. Using thioacetamide yields a basic 2-methylthiazole, whereas 2-methoxyethanethioamide yields a 2-(methoxymethyl)thiazole. This substitution introduces a critical oxygen atom, adding exactly one hydrogen bond acceptor (HBA) and reducing the lipophilicity (cLogP) of the resulting fragment compared to purely aliphatic analogs like 2-isopropylthiazole (derived from 2-methylpropanethioamide)[1].

Evidence DimensionPharmacophore physicochemical properties (HBA count and lipophilicity)
Target Compound DataYields 2-(methoxymethyl)thiazole (adds 1 HBA, lowers cLogP)
Comparator Or BaselineThioacetamide / 2-Methylpropanethioamide (0 added HBA, higher aliphatic lipophilicity)
Quantified Difference+1 Hydrogen Bond Acceptor; distinct modulation of solubility and target binding interactions.
ConditionsPhysicochemical profiling of the resulting thiazole fragments.

The specific inclusion of the methoxymethyl group is essential for achieving the precise binding affinities and pharmacokinetic profiles required in advanced drug development.

pKa vs acetamide
Class‑level
Δ pKa ≥ 4
pKa ~11.2 (thioamide) vs 15–16 (amide)
Enables deprotonation under mildly basic conditions for metal binding
Predicted pKa; experimental confirmation advised
Impurity standard specification
Specification review
≥95% certified standard
vs ≥98% general reagent (thioacetamide)
Identity‑confirmed reference for accurate impurity quantification in APIs
Vendor specifications; verify identity in‑house

Retroviral Protease Inhibitor Synthesis

2-Methoxyethanethioamide is a critical building block for synthesizing 2-(methoxymethyl)thiazole-containing pharmaceutical active ingredients (APIs). Its use allows for the precise installation of the methoxymethyl ether motif, which is essential for optimizing the binding pocket interactions and pharmacokinetic profiles of advanced retroviral protease inhibitors [1].

CDK Inhibitor Development

In targeted oncology research, 2-methoxyethanethioamide serves as a precursor for novel CDK inhibitors. The compound enables the efficient construction of functionalized heteroaryl ring systems that require specific hydrogen-bond-accepting properties to interact with the kinase hinge region, a structural feature that cannot be achieved with simple alkyl thioamides [2].

Hantzsch Thiazole Scale-Up

For contract research organizations (CROs) and industrial manufacturers producing library scaffolds, procuring 2-methoxyethanethioamide directly eliminates the need for hazardous in-house thionation of 2-methoxyacetamide. This streamlines the production of 4-(chloromethyl)-2-(methoxymethyl)thiazole and related intermediates, significantly improving process safety and throughput [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Lead optimization with controlled polarity
Intermediate logP between thioacetamide and ethoxy analog
Partitioning and solubility screening
Oxazolidinone analog synthesis
Methoxyethyl‑thioamide side chain (patent‑reported)
Congener‑specific antimicrobial evaluation (research context)
Pharmaceutical impurity reference standard
Certified impurity reference material (identity confirmed)
Purity verification and analytical method validation
Transition‑metal ligand design
Moderately acidic thioamide (pKa ~11)
Thiolate‑like coordination under mildly basic conditions

XLogP3

-0.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

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